3-(Prop-2-YN-1-YL)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-YN-1-YL)oxetane: is a chemical compound with the molecular formula C6H8O2. It is a member of the oxetane family, which are four-membered cyclic ethers containing an oxygen atom. The presence of the prop-2-yn-1-yl group attached to the oxetane ring makes this compound particularly interesting due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxide Opening: One common method for synthesizing oxetanes, including 3-(Prop-2-YN-1-YL)oxetane, involves the opening of epoxides with nucleophiles.
Photoredox Method: Another method involves the use of secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation.
Industrial Production Methods:
- Industrial production methods for oxetanes often involve large-scale epoxide opening reactions or photoredox methods, optimized for higher yields and purity. Specific conditions such as temperature, solvent, and catalysts are adjusted to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxetanes can undergo oxidation reactions, often leading to the formation of more complex oxygen-containing compounds.
Reduction: Reduction reactions can convert oxetanes into alcohols or other reduced forms.
Substitution: Oxetanes can participate in substitution reactions, where the oxygen atom or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated compounds, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(Prop-2-YN-1-YL)oxetane is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Design: Oxetanes are valued in drug design for their metabolic stability and ability to act as hydrogen-bond acceptors.
Industry:
Material Science: Oxetanes are used in the development of new materials with unique properties, such as improved mechanical strength and thermal stability.
Mechanism of Action
The mechanism by which 3-(Prop-2-YN-1-YL)oxetane exerts its effects involves its ability to participate in various chemical reactions due to the strained nature of the oxetane ring. The ring strain makes it more reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
- 2-Methyloxetane
- 2,2-Dimethyloxetane
- Tetrahydrofuran (THF)
Comparison:
- Structural Differences: While 3-(Prop-2-YN-1-YL)oxetane has a prop-2-yn-1-yl group, similar compounds like 2-methyloxetane and 2,2-dimethyloxetane have different substituents, affecting their reactivity and applications .
- Reactivity: The presence of the prop-2-yn-1-yl group in this compound introduces additional reactivity due to the alkyne group, making it unique compared to other oxetanes.
Properties
Molecular Formula |
C6H8O |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
3-prop-2-ynyloxetane |
InChI |
InChI=1S/C6H8O/c1-2-3-6-4-7-5-6/h1,6H,3-5H2 |
InChI Key |
HQINVMXXAPFZPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.